
4-(2,2-ジメチルプロピル)安息香酸
概要
説明
科学的研究の応用
材料研究
4-(2,2-ジメチルプロピル)安息香酸は、特に安息香酸誘導体の研究において、材料研究で利用されています。 これらの化合物は、官能基の種類や位置によって影響を受ける可能性のある、さまざまな物理的特性で知られています . 特に、共結晶工学の文脈において、化合物の圧力下での挙動は注目に値します。これは、医薬品用途や構造物-特性の関係の理解に影響を与えます .
医薬品
製薬業界では、この化合物はさまざまな薬物の合成に用いられています。これは、より複雑な分子の合成のための前駆体として役立ち、医薬品原薬(API)の製造に関連している可能性があります。 この化合物は、研究目的で入手可能であり、医薬品開発および医薬品化学における潜在的な用途を示しています .
化学工学
4-(2,2-ジメチルプロピル)安息香酸は、化学製品の合成で使用される可能性がある化学工学において関連性があります。 新しい合成経路の開発における役割とバルク製造プロセスへの関与は、化学産業におけるその重要性を強調しています .
環境科学
この化合物の誘導体は、廃水処理などの環境修復用途のために研究されています。 マイクロ波吸収材料にホットスポットを形成する能力により、汚染物質除去方法であるマイクロ波支援触媒酸化の候補となります .
生化学
生化学では、4-(2,2-ジメチルプロピル)安息香酸は、代謝経路や酵素相互作用の研究に使用できます。 他の安息香酸誘導体との構造的類似性により、生化学的プロセスの理解のためのモデル化合物となる可能性があります .
食品科学
直接食品添加物として使用されるわけではありませんが、4-(2,2-ジメチルプロピル)安息香酸を含む安息香酸誘導体は、食品保存料の研究において重要です。 食品中の安息香酸の検出と影響に関する研究は、より良い食品安全慣行と新しい保存料の開発につながる可能性があります .
農業
安息香酸誘導体は、農業における潜在的な用途について調査されています。それらは、土壌微生物群集や植物メタボロームに影響を与える可能性があり、作物の生育と品質に影響を与える可能性があります。 これらの相互作用を理解することは、持続可能な農業慣行の開発にとって重要です .
ナノテクノロジー
ナノテクノロジーにおける4-(2,2-ジメチルプロピル)安息香酸の具体的な用途は直接言及されていませんが、安息香酸誘導体は、抗毒素特性などの医療用途を持つナノ粒子の作成のために研究されています . これは、ナノスケール材料の開発における4-(2,2-ジメチルプロピル)安息香酸の潜在的な研究分野を示しています。
特性
IUPAC Name |
4-(2,2-dimethylpropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKOUWZXGZYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429097 | |
| Record name | 4-neopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65687-52-7 | |
| Record name | 4-neopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2-dimethylpropyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

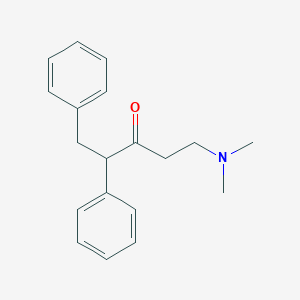

![9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188958.png)
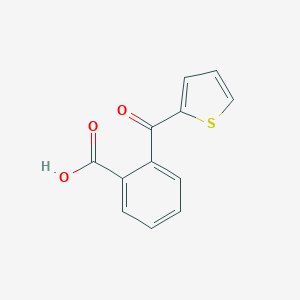

![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)

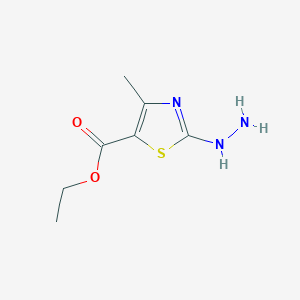
![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)


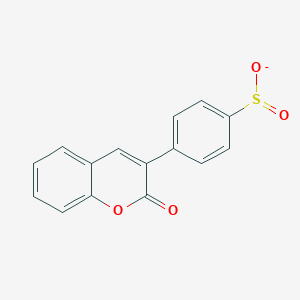
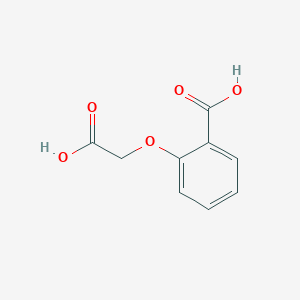
![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
